2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide
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Overview
Description
“3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide” is an organic compound with the formula C8H5NO4S . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes an unsaturated ring that features an S-N bond . The InChI code for this compound is 1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.19 . It’s stored in an inert atmosphere at room temperature .Scientific Research Applications
Anticancer, Antioxidant, and Anti-Inflammatory Applications
A study highlighted the synthesis of N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile and related compounds, evaluated for their anti-inflammatory, antioxidant, and anticancer activities. These compounds showed excellent to moderate anti-inflammatory activity, with certain esters and nitriles displaying significant antioxidant activity. One ester, in particular, exhibited the highest cytotoxic activity against hepatic cancer cells, indicating the compound's potential in anticancer applications. Molecular docking and DFT studies further supported their role as potent anti-inflammatory drugs, with specific esters and nitrile showing high binding affinities, enhancing inhibition activity with the COX-1 enzyme. These findings suggest the compound's utility in developing new anti-inflammatory and anticancer therapies (Al-Fayez et al., 2022).
Antibacterial Activity
Another dimension of the compound's application is its antibacterial efficacy. Research into benzisothiazolone derivatives, including 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetohydrazide, showed these compounds exhibit good antibacterial activity against a range of bacteria. This suggests the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Xue Feng-ling, 2008).
Polymer Functionalization
The compound's derivative, 2-Isopropenyl-2-oxazoline, polymerized via RAFT polymerization, presents a new avenue in biomedical polymer applications. This study explored the functionalization of polymers obtained through this method, demonstrating the polymers' reactivity towards thiols and acids. The copolymers displayed thermoresponsive behavior, indicating their potential in drug delivery systems and other biomedical applications, highlighting the compound's versatility beyond its direct applications (Weber et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N,N-di(propan-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-10(2)17(11(3)4)14(18)9-16-15(19)12-7-5-6-8-13(12)22(16,20)21/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTNMWFUGRGKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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